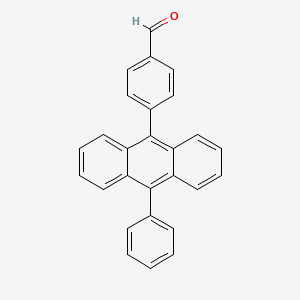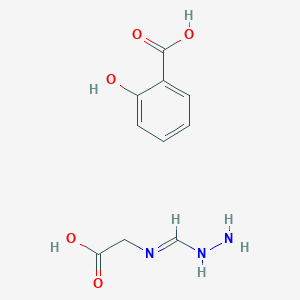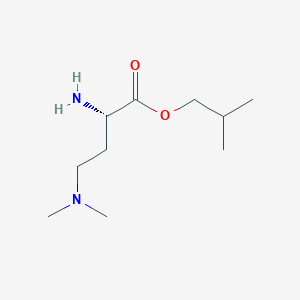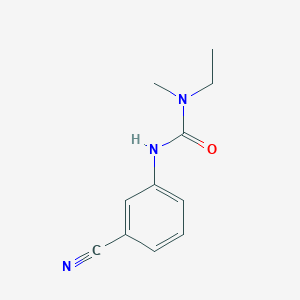![molecular formula C18H14ClIN2O2 B14187311 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline CAS No. 922189-14-8](/img/structure/B14187311.png)
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a chloro group, an iodo group, and a dimethoxyphenyl group attached to a quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-iodoquinazoline and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate reagent to form the corresponding styryl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to remove the chloro or iodo groups, leading to dehalogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dehalogenated quinazolines, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
類似化合物との比較
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: This compound is similar in structure but lacks the quinazoline core.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Another related compound with a different core structure.
Pterostilbene: A compound with a similar phenyl group but different functional groups and core structure.
Uniqueness
4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline is unique due to its combination of a quinazoline core with chloro, iodo, and dimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
CAS番号 |
922189-14-8 |
|---|---|
分子式 |
C18H14ClIN2O2 |
分子量 |
452.7 g/mol |
IUPAC名 |
4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline |
InChI |
InChI=1S/C18H14ClIN2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(20)9-15(16)18(19)22-17/h3-10H,1-2H3 |
InChIキー |
OYEMYVQMLPMSHS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=N2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)


![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)







![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
